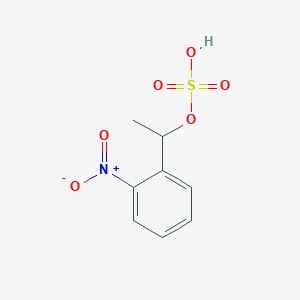
1-(2-Nitrophenyl)ethyl hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Nitrophenyl)ethyl hydrogen sulfate is a chemical compound known for its unique properties and applications in various scientific fields. It is often used in photolysis experiments due to its ability to release protons and sulfate ions upon exposure to UV light .
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Nitrophenyl)ethyl hydrogen sulfate can be synthesized through the reaction of 1-(2-nitrophenyl)ethanol with sulfuric acid. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to optimize yield and purity.
化学反応の分析
Types of Reactions
1-(2-Nitrophenyl)ethyl hydrogen sulfate primarily undergoes photolysis, where it releases a proton and a sulfate ion upon exposure to UV light . This reaction is significant in time-resolved infrared spectroscopy and other analytical techniques.
Common Reagents and Conditions
The photolysis of this compound typically requires UV light in the range of 350-355 nm . The reaction conditions are carefully controlled to ensure efficient proton release and minimal side reactions.
Major Products Formed
The major products formed from the photolysis of this compound are protons and sulfate ions . These products are crucial in various analytical and experimental applications, particularly in studies involving pH changes and proton transfer.
科学的研究の応用
1-(2-Nitrophenyl)ethyl hydrogen sulfate has several applications in scientific research:
作用機序
The mechanism of action of 1-(2-nitrophenyl)ethyl hydrogen sulfate involves the release of protons and sulfate ions upon exposure to UV light. The released protons can induce rapid acidification, which is useful in various experimental setups .
類似化合物との比較
Similar Compounds
1-(2-Nitrophenyl)ethyl sulfate: Similar in structure but differs in the presence of a sulfate group instead of a hydrogen sulfate group.
2-Nitrophenylethyl acetate: Another photolabile compound used in similar applications but with different photolysis products.
Uniqueness
1-(2-Nitrophenyl)ethyl hydrogen sulfate is unique due to its ability to release both protons and sulfate ions upon photolysis, making it highly valuable in studies involving rapid pH changes and proton transfer .
特性
分子式 |
C8H9NO6S |
|---|---|
分子量 |
247.23 g/mol |
IUPAC名 |
1-(2-nitrophenyl)ethyl hydrogen sulfate |
InChI |
InChI=1S/C8H9NO6S/c1-6(15-16(12,13)14)7-4-2-3-5-8(7)9(10)11/h2-6H,1H3,(H,12,13,14) |
InChIキー |
CZYUMQYCQYJCSF-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


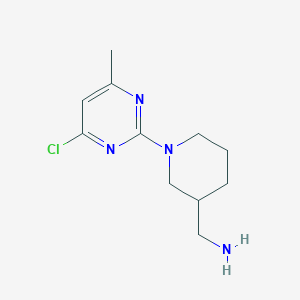

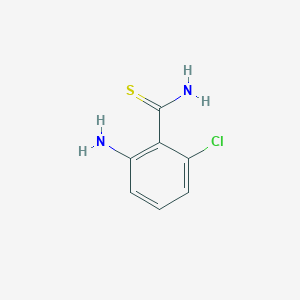

![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)
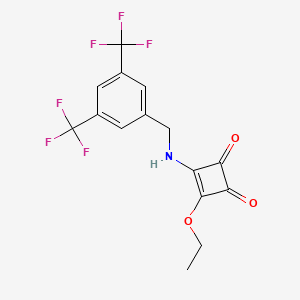
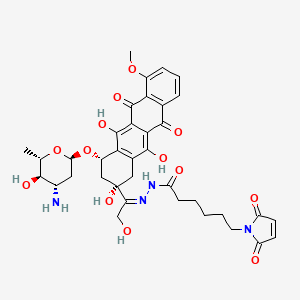

![tetrasodium;[(2S,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B12829399.png)
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine](/img/structure/B12829412.png)
![4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12829413.png)
![[(2S,3R,4R)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12829421.png)
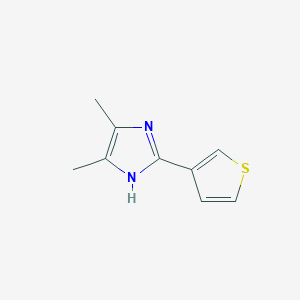
![3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate](/img/structure/B12829436.png)
